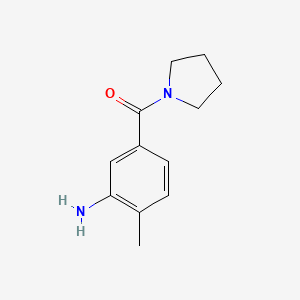

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASJZZKUYZFIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with pyrrolidine in the presence of a suitable catalyst. The nitro group is first reduced to an amine, followed by acylation with pyrrolidine to form the desired product. Common reagents used in this synthesis include hydrogen gas for the reduction step and acyl chlorides for the acylation step. The reaction conditions often involve elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reduction step, while automated systems can precisely control the addition of reagents and the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the pyrrolidine ring or the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated or nitro groups onto the aromatic ring.

Scientific Research Applications

Structure

The molecular formula of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline is C12H16N2O, indicating the presence of both nitrogen and oxygen functional groups that enhance its reactivity and interaction with biological systems.

Physical Properties

- Molecular Weight : 204.27 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but less soluble in water.

Pharmaceutical Research

This compound is primarily investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with biological targets makes it a candidate for developing new anticancer agents.

- Neurological Research : Due to the presence of the pyrrolidine moiety, this compound may influence neurotransmitter systems, making it a subject of interest in the study of neuropharmacology.

Material Science

The compound can be utilized in the synthesis of novel materials with specific properties:

- Polymer Chemistry : It can serve as a monomer or additive in the production of polymers, potentially enhancing their mechanical and thermal properties.

- Coatings and Adhesives : The unique chemical structure allows for the formulation of coatings that may provide enhanced adhesion and durability.

Organic Synthesis

In synthetic organic chemistry, this compound acts as an important building block:

- Intermediate in Synthesis : It can be used to synthesize more complex organic molecules through various reactions such as amination and acylation.

- Ligand Formation : The compound's ability to coordinate with metal ions makes it useful in forming coordination complexes for catalysis.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against human breast cancer cells. The results indicated that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Neurological Effects

Research conducted on the effects of this compound on neurotransmitter release demonstrated that it modulates dopamine levels in neuronal cultures. This finding opens avenues for investigating its role in treating neurological disorders such as Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aniline moiety can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Pyrrolidinyl Carbonyl vs. Piperidinyl/Other Groups

- Pyrrolidinyl Carbonyl (Target Compound) : The carbonyl group mimics an amide bond, enabling hydrogen-bond interactions critical for target binding in kinase inhibitors (e.g., ’s compound 9, which shares a similar backbone) .

- Piperidinyl (No Carbonyl): Lacking the carbonyl reduces polarity, increasing lipophilicity and membrane permeability but diminishing hydrogen-bonding capacity .

Chlorine vs. Methyl Substituents

Heterocyclic vs. Carbonyl Moieties

Biological Activity

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, also known by its chemical formula C12H16N2O, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article focuses on its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methyl group and a pyrrolidin-1-ylcarbonyl moiety attached to an aniline structure. This unique configuration contributes to its biological activity and interaction with various biological targets.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that it could inhibit the growth of certain bacterial strains.

- Anti-inflammatory Properties : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

- Cytotoxic Effects : In vitro studies have shown potential cytotoxicity against cancer cell lines, indicating its possible use in cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. Variations in substituents on the aniline ring or the pyrrolidine moiety can significantly affect its potency and selectivity.

Key Findings

- Substituent Variability : Modifications in the pyrrolidine ring can enhance binding affinity to target enzymes.

- Hydrophobic Interactions : The presence of hydrophobic groups increases membrane permeability, enhancing bioavailability.

- Binding Affinity : Studies using molecular docking simulations indicate favorable binding interactions with specific receptors involved in inflammatory pathways.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with MIC values ranging from 10 to 50 µg/mL, suggesting potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Results demonstrated a reduction in edema and pro-inflammatory cytokine levels when treated with varying doses of the compound. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(pyrrolidin-1-ylcarbonyl)aniline, and how can reaction conditions be optimized to improve yields?

The synthesis typically involves coupling pyrrolidine-1-carbonyl groups to a substituted aniline backbone. For example, a two-step procedure may include:

Nitration and reduction : Starting with 2-methylaniline, introduce a nitro group at the 5-position via electrophilic aromatic substitution, followed by reduction to the amine.

Carbonyl coupling : React the intermediate with pyrrolidine-1-carbonyl chloride under basic conditions (e.g., DIPEA in ethanol/DMF at 85°C for 17 hours) .

Yield optimization requires controlling stoichiometry (e.g., excess pyrrolidine reagent), temperature (85°C for complete activation), and solvent polarity (DMF enhances nucleophilicity). Lower yields in similar syntheses (e.g., 10–92% in diarylurea derivatives) highlight the need for purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted aniline) and pyrrolidine methylene groups (δ 1.5–3.0 ppm).

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 247.3).

- HPLC : Assess purity (>95% by area normalization).

Cross-referencing with known spectra of structurally similar compounds (e.g., 2-methyl-5-(trifluoromethyl)aniline, m/z 175.16) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can map electron density distributions, particularly at the aniline amine and carbonyl groups. For example:

- Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic (HOMO) sites, such as the aniline NH2 group, and electrophilic (LUMO) regions on the carbonyl carbon.

- Transition state modeling : Simulate interactions with catalysts (e.g., LiHMDS in THF at −70°C for kinase inhibitor synthesis) to predict activation barriers .

Validated models reduce experimental trial runs and guide catalyst selection (e.g., Lewis acids vs. organocatalysts).

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Mitigation strategies include:

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., m/z 247.1321 vs. 247.1309 for C13H17N2O).

For example, VT-NMR resolved rotational barriers in diarylethene switches with similar substituents .

Q. How does the steric and electronic profile of this compound influence its performance in drug discovery?

- Steric effects : The pyrrolidine carbonyl group creates a bulky substituent, limiting binding to shallow protein pockets (e.g., kinase ATP sites).

- Electronic effects : The electron-withdrawing carbonyl reduces aniline’s basicity (pKa ~3–4), enhancing solubility in physiological pH.

In kinase inhibitor studies, methyl groups at the 2-position improve selectivity by avoiding hydrophobic regions in off-target proteins .

Q. What experimental designs optimize photostability for applications involving this compound?

- Box-Behnken Design (BBD) : Vary light intensity, pH, and oxygen levels to model degradation kinetics. For aniline derivatives, simulated solar radiation (e.g., 300 W Xe lamp) with MnFe2O4/Zn2SiO4 catalysts achieved 85% degradation under optimized conditions .

- UV-Vis spectroscopy : Monitor absorbance changes at λmax (~280 nm for aromatic systems) to quantify stability.

Methodological Best Practices

- Synthetic scale-up : Use flow chemistry for exothermic steps (e.g., nitration) to improve safety and yield .

- Purification : Employ preparative HPLC for polar byproducts; silica gel chromatography is less effective for highly functionalized anilines .

- Data validation : Cross-check computational predictions with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.